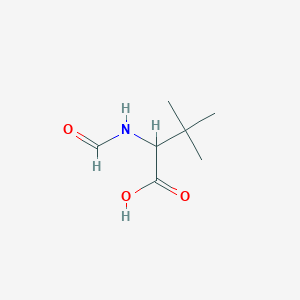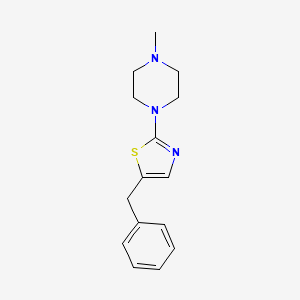
1-Tert-butyl-4-methanesulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-methanesulfonylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a methanesulfonyl group
Preparation Methods
The synthesis of 1-tert-butyl-4-methanesulfonylbenzene typically involves the sulfonylation of tert-butylbenzene. One common method includes the reaction of tert-butylbenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-Tert-butyl-4-methanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can occur at the benzene ring, leading to the formation of nitro or halogenated derivatives.
Oxidation and Reduction: The methanesulfonyl group can be oxidized to form sulfone derivatives. Reduction reactions can also be performed to modify the functional groups on the benzene ring.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for the formation of biaryl compounds.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl-4-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s properties make it suitable for use in the synthesis of polymers and other advanced materials. It can be incorporated into polymer backbones to impart specific characteristics such as thermal stability and chemical resistance.
Biological Studies: Researchers use this compound to study the effects of sulfonyl groups on biological systems. It can be used as a model compound to investigate the interactions of sulfonyl-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-methanesulfonylbenzene involves its interaction with various molecular targets. The methanesulfonyl group is known to be an electron-withdrawing group, which can influence the reactivity of the benzene ring. This property allows the compound to participate in electrophilic substitution reactions more readily.
In biological systems, the compound may interact with enzymes and receptors that recognize sulfonyl groups. These interactions can lead to changes in enzyme activity or receptor signaling pathways, which are of interest in medicinal chemistry and drug development.
Comparison with Similar Compounds
1-Tert-butyl-4-methanesulfonylbenzene can be compared to other similar compounds, such as:
Tert-butylbenzene: Lacks the methanesulfonyl group, making it less reactive in electrophilic substitution reactions.
Methanesulfonylbenzene: Lacks the tert-butyl group, which affects its steric properties and reactivity.
4-tert-butylbenzenesulfonic acid: Contains a sulfonic acid group instead of a methanesulfonyl group, leading to different chemical and physical properties.
The uniqueness of this compound lies in the combination of the tert-butyl and methanesulfonyl groups, which impart specific reactivity and steric characteristics that are valuable in various applications.
Properties
CAS No. |
22796-14-1 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-tert-butyl-4-methylsulfonylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)9-5-7-10(8-6-9)14(4,12)13/h5-8H,1-4H3 |
InChI Key |
IJCUWQJHCMMQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


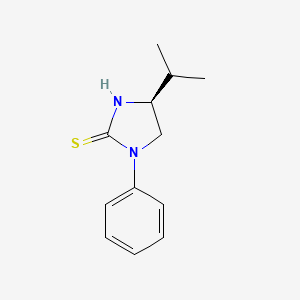
![Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B13900280.png)
![Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B13900285.png)
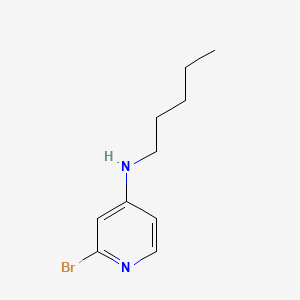
![3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B13900294.png)
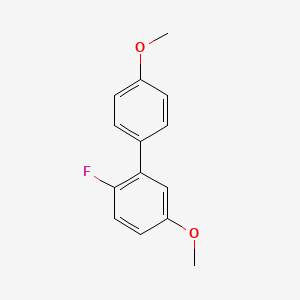
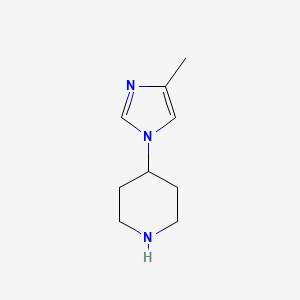
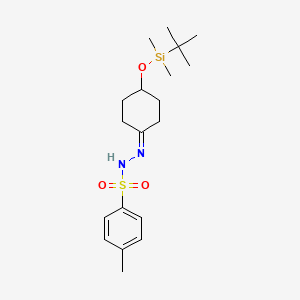
![tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13900322.png)
![5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13900328.png)
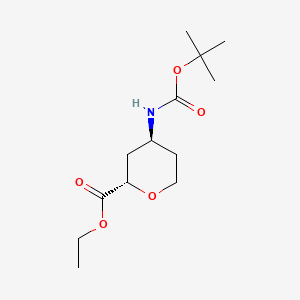
![Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13900333.png)
